molecular formula C10H17N3O2 B13533996 Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13533996
M. Wt: 211.26 g/mol
InChI Key: MRPHHGJCQAJFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-amino-2-methylpropanoate with 2-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an imidazole ring, an amino group, and an ester group. This combination imparts a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields .

Biological Activity

Ethyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is an organic compound notable for its unique structural features, including an amino group, an ester functional group, and an imidazole ring. The imidazole moiety is particularly significant as it is a common feature in many biologically active compounds, influencing various biochemical interactions and potential therapeutic applications.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

C11H16N4O2\text{C}_\text{11}\text{H}_\text{16}\text{N}_\text{4}\text{O}_\text{2}

This compound's unique configuration suggests specific interactions with biological targets, making it valuable in drug development and material science.

The biological activity of this compound is primarily attributed to the imidazole ring, which plays a crucial role in enzyme inhibition and interaction with various biological targets. Imidazole derivatives are known for their potential antimicrobial , antifungal , and anticancer activities. The following summarizes key findings related to its biological activity:

  • Enzyme Inhibition : Compounds containing imidazole rings can act as inhibitors for various enzymes, potentially affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

Several studies have explored the biological implications of this compound and related compounds. Noteworthy findings include:

StudyFindings
The compound exhibits enzyme inhibition properties, suggesting a potential role in therapeutic applications against bacterial infections.
Research highlights the imidazole ring's catalytic potential in biological systems, indicating its importance in enzymatic processes.
Studies on related imidazole compounds reveal their effectiveness against various cancer cell lines, supporting further investigation into their anticancer potential.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of imidazole derivatives, this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Anticancer Activity

Another case study focused on the anticancer effects of imidazole derivatives on human cancer cell lines. This compound showed promising results in reducing cell viability in breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values indicating effective cytotoxicity.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-amino-2-methyl-3-(2-methylimidazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-4-15-9(14)10(3,11)7-13-6-5-12-8(13)2/h5-6H,4,7,11H2,1-3H3

InChI Key

MRPHHGJCQAJFOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=CN=C1C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.